molecular formula C14H11N3O3 B14571662 Ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate CAS No. 61679-73-0

Ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate

Cat. No.: B14571662
CAS No.: 61679-73-0
M. Wt: 269.25 g/mol
InChI Key: FTBJTYFCZVXNQS-UHFFFAOYSA-N
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Description

Ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a benzoyl group, a cyano group, and an ethyl ester group

Properties

CAS No.

61679-73-0

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate

InChI

InChI=1S/C14H11N3O3/c1-2-20-14(19)12(8-15)9-17(10-16)13(18)11-6-4-3-5-7-11/h3-7,9H,2H2,1H3

InChI Key

FTBJTYFCZVXNQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN(C#N)C(=O)C1=CC=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate typically involves the reaction of benzoyl cyanide with ethyl cyanoacetate in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dimethylformamide (DMF). The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Addition: Substituted amides.

    Electrophilic Substitution: Substituted benzoyl derivatives.

    Condensation Reactions: Various heterocyclic compounds

Mechanism of Action

The mechanism of action of Ethyl 3-[benzoyl(cyano)amino]-2-cyanoprop-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and condensation reactions .

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